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7-Bromo-4-methoxy-1,3-benzothiazol-2-amine Documentation Hub

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  • Product: 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine
  • CAS: 383865-53-0

Core Science & Biosynthesis

Foundational

Topic: Medicinal Chemistry Applications of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide delves into the specific potential of the 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine core, a structure poised for exploration in modern drug discovery. While direct research on this exact molecule is nascent, this document synthesizes data from closely related analogues to build a comprehensive profile of its potential applications. We will explore its synthetic pathways, analyze its structure-activity relationships (SAR) based on the foundational benzothiazole literature, and propose its application in key therapeutic areas, particularly oncology and neurodegenerative diseases. This guide serves as a technical primer and a strategic roadmap for researchers aiming to leverage this promising chemical entity.

The Benzothiazole Scaffold: A Foundation of Therapeutic Versatility

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.[3] This arrangement confers a unique electronic and structural profile, making it an exceptional pharmacophore for interacting with a wide range of biological targets.[4] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties.[5][6][7] The versatility of the benzothiazole ring, particularly at the C2 position, allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

The specific scaffold of interest, 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine, incorporates several key features that are medicinally significant:

  • 2-Amino Group: The 2-aminobenzothiazole moiety is a critical component for various biological activities and serves as a versatile synthetic handle for further derivatization.[8][9]

  • Methoxy Group (C4): The electron-donating methoxy group can influence the electronic environment of the ring system and may play a role in target binding and metabolic stability.

  • Bromo Group (C7): The presence of a halogen, such as bromine, can significantly enhance biological activity. Halogens can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a crucial interaction for ligand-receptor binding.[4]

G cluster_molecule 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine mol N1 2-Amino Group (Key Pharmacophore, Synthetic Handle) mol->N1 N2 4-Methoxy Group (Modulates Electronics, Metabolic Stability) mol->N2 N3 7-Bromo Group (Enhances Lipophilicity, Halogen Bonding) mol->N3

Caption: Core structure of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine with key functional groups highlighted.

Synthesis Strategy and Protocol

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry, often achieved through the Hugershoff reaction or related methodologies. This involves the cyclization of a substituted phenylthiourea.[8] For 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine, a logical synthetic route starts from 3-bromo-6-methoxyaniline.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process. First, the starting aniline is converted to the corresponding phenylthiourea intermediate via reaction with a thiocyanate salt in an acidic medium. Second, this intermediate undergoes oxidative cyclization, typically using bromine, to form the final 2-aminobenzothiazole ring system.

Caption: Proposed two-step synthesis of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol

This protocol is a representative methodology based on established procedures for synthesizing substituted 2-aminobenzothiazoles and should be adapted and optimized under appropriate laboratory conditions.[8][10]

Step 1: Synthesis of 1-(3-Bromo-6-methoxyphenyl)thiourea

  • To a stirred solution of 3-bromo-6-methoxyaniline (1.0 eq) in glacial acetic acid (10 volumes), add potassium thiocyanate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water (50 volumes).

  • The precipitated solid is filtered, washed thoroughly with water to remove excess acid and salts, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

  • Suspend the crude 1-(3-bromo-6-methoxyphenyl)thiourea (1.0 eq) in glacial acetic acid (15 volumes).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • The resulting precipitate (hydrobromide salt) is filtered and washed with a small amount of cold acetic acid.

  • To obtain the free base, suspend the salt in hot water and neutralize carefully with an aqueous ammonia solution until the pH is ~8-9.

  • The resulting solid is filtered, washed with water until neutral, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

Self-Validation: Characterization of the final product should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity, thereby validating the synthetic protocol.[11]

Potential Medicinal Chemistry Applications

Based on extensive research into analogous structures, the 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine scaffold is a promising candidate for several therapeutic areas.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a well-known pharmacophore in the development of anticancer agents.[9] Notably, the derivative 2-(4-amino-3-methylphenyl)benzothiazole exhibits potent and selective antitumor activity, which is mediated by the cytochrome P450 enzyme CYP1A1.[4]

Causality of Experimental Design:

  • Role of Bromine: SAR studies have shown that the introduction of strong electronegative atoms like bromine or chlorine at the para position of the phenyl ring can enhance the lipophilicity and cytotoxicity of benzothiazole compounds.[4] The C7 position on the benzothiazole ring is analogous, suggesting the bromo group could contribute significantly to anticancer potency.

  • Mechanism of Action: Many benzothiazole derivatives exert their anticancer effects by inhibiting crucial enzymes like tyrosine kinases, topoisomerases, or by disrupting microtubule polymerization.[2][3] The specific substitutions on our target molecule could direct its activity towards one of these pathways.

Neuroprotective Agents

Recent studies have highlighted the potential of benzothiazoles in treating neurodegenerative diseases. A study involving the synthesis of derivatives from 4-methoxy-1,3-benzothiazol-2-amine demonstrated their ability to inhibit the aggregation of α-synuclein and tau proteins, which are pathological hallmarks of Parkinson's and Alzheimer's diseases, respectively.[12]

Causality of Experimental Design:

  • Blood-Brain Barrier (BBB) Penetration: The design of CNS-active drugs requires careful tuning of physicochemical properties to ensure BBB penetration. The lipophilicity imparted by the bromo group and the overall compact structure of our target molecule are favorable characteristics for CNS penetration, although this must be experimentally verified.[7][13]

  • Screening Workflow: A typical workflow for identifying anti-aggregation compounds involves synthesizing a library of derivatives from the core scaffold and screening them using biophysical assays like the Thioflavin-T (ThT) fluorescence assay.[12] Hits are then further evaluated in cell-based and in vivo models.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_opt Lead Optimization Core 7-Bromo-4-methoxy- 1,3-benzothiazol-2-amine (Core Scaffold) Deriv Chemical Derivatization (e.g., Amide/Urea Formation) Core->Deriv Lib Compound Library Deriv->Lib Screen Primary Screen (e.g., Thioflavin-T Assay) Lib->Screen Test Compounds Hits Initial Hits Screen->Hits Confirm Secondary/Confirmatory Assays (e.g., TEM, Cell-based models) Hits->Confirm Lead Lead Candidates Confirm->Lead SAR SAR Studies Lead->SAR ADME ADME/Tox Profiling SAR->ADME Optimized Optimized Lead ADME->Optimized

Caption: Workflow for discovery of neuroprotective agents from the benzothiazole core.

Antimicrobial and Antifungal Activity

Benzothiazole derivatives are potent antimicrobial and antifungal agents.[4][14] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. SAR studies indicate that substitutions on the benzothiazole ring system heavily influence the spectrum and potency of antimicrobial activity. For instance, the presence of electron-withdrawing groups can enhance activity against certain bacterial strains.[4] The combination of bromo and methoxy groups on our target scaffold presents an interesting electronic profile that warrants investigation against a panel of bacterial and fungal pathogens.

Data Summary and Future Directions

While specific quantitative data for 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine is not yet published, we can summarize the expected influence of its structural features on its potential biological activities based on extensive literature on related compounds.

Structural Feature Potential Contribution to Biological Activity Relevant Therapeutic Area(s) Supporting Rationale (Cited)
Benzothiazole Core Privileged scaffold, interacts with diverse biological targets.Broad-spectrum[1][2]
2-Amino Group Key pharmacophore, essential for activity in many analogues. Acts as a synthetic handle for library generation.Anticancer, Neuroprotection, Antimicrobial[8][9][12]
7-Bromo Substituent Increases lipophilicity, potentially enhancing cell permeability and BBB penetration. Can form halogen bonds with target proteins.Anticancer, Neuroprotection[4][13]
4-Methoxy Substituent Electron-donating group, modulates electronic properties of the ring. Can influence metabolic stability and target binding.General (Modulator)[12]
Future Outlook

7-Bromo-4-methoxy-1,3-benzothiazol-2-amine represents a largely untapped but highly promising scaffold for medicinal chemistry. The logical next steps for the research community are clear:

  • Synthesis and Characterization: The first priority is the successful synthesis and unambiguous structural confirmation of the title compound.

  • Broad-Spectrum Screening: The compound should be screened against a diverse set of biological targets, including cancer cell lines (e.g., NCI-60 panel), key protein aggregation models (α-synuclein, tau), and a panel of pathogenic microbes.

  • Library Development: Leveraging the versatile 2-amino group, a focused library of derivatives should be synthesized to explore the SAR and identify initial lead compounds.

  • Computational Studies: Molecular docking and in-silico ADME/Tox profiling can help prioritize synthetic efforts and predict potential biological targets and liabilities.[7][13]

By systematically applying these discovery principles, the full therapeutic potential of this specific benzothiazole scaffold can be unlocked.

References

  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 323-350. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]

  • Tapkir, A. S., Chitlange, S. S., & Bhole, R. P. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. The Thai Journal of Pharmaceutical Sciences, 45(5), 428-432. [Link]

  • Wang, S., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 125, 847-856. [Link]

  • Various Authors. (2023-2025). Collections on Benzothiazole Derivatives. Semantic Scholar. [Link]

  • Shakyawar, D., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-647. [Link]

  • Shafi, S., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 17(3), 336. [Link]

  • Mohammed, Y. S., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Sultan Qaboos University Medical Journal. [Link]

  • PubChem. (n.d.). 7-Bromo-4-methoxy-2-(morpholin-4-yl)benzothiazole. National Center for Biotechnology Information. [Link]

  • Sharma, D., & Narasimhan, B. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s623-s645. [Link]

  • Paul, S., et al. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Latin American Journal of Pharmacy, 44(6). [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 176-180. [Link]

  • Kumar, A., et al. (2024). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Bentham Science Publishers. [Link]

  • Al-Hiari, Y. M. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937-2946. [Link]

  • El-Sayed, N. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

  • Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 17-42. [Link]

  • Kaur, H., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Mohammed, Y. S., et al. (2026). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. ResearchGate. [Link]

Sources

Exploratory

Biological Activity and Synthetic Utility of 7-Bromo-Substituted Benzothiazole Derivatives

This guide explores the specific utility of 7-bromo-substituted benzothiazole derivatives —a niche but high-value scaffold in medicinal chemistry. Unlike the more common 2- or 6-substituted analogs, the 7-bromo position...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the specific utility of 7-bromo-substituted benzothiazole derivatives —a niche but high-value scaffold in medicinal chemistry. Unlike the more common 2- or 6-substituted analogs, the 7-bromo position serves as a unique "molecular handle," enabling the extension of the pharmacophore into specific hydrophobic pockets of targets like DNA Gyrase B and RXRα .

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The benzothiazole ring system is a privileged scaffold, but its biological efficacy is highly dependent on substitution patterns. While 2-aminobenzothiazoles are ubiquitous, the 7-bromo-substituted variants represent a strategic entry point for "fragment-growing" strategies. The bromine atom at position 7 (adjacent to the sulfur bridgehead) offers distinct steric and electronic properties compared to the 6-position. Crucially, it serves as a reactive site for palladium-catalyzed cross-couplings (Suzuki, Heck), allowing researchers to append heterocycles or alkyl chains that access deep protein pockets, transforming weak binders into potent inhibitors of bacterial topoisomerases and nuclear receptors.

Chemical Foundation: The "7-Position" Challenge

To exploit this scaffold, one must first understand the regiochemistry. The 7-position is sterically sensitive due to its proximity to the sulfur atom (position 1).

Synthesis and Regioselectivity

The primary challenge in accessing 7-bromobenzothiazoles is regioselectivity during the cyclization of 3-bromoaniline derivatives.

  • The Precursor Problem: Cyclization of 3-bromophenylthiourea (via the Hugerschhoff reaction using

    
     or 
    
    
    
    ) typically yields a mixture of isomers:
    • 5-Bromo isomer: Result of cyclization at the less sterically hindered carbon (para to the bromine).

    • 7-Bromo isomer: Result of cyclization at the crowded carbon (ortho to the bromine and nitrogen).

  • Resolution: The 5- and 7-isomers often require chromatographic separation. However, the 7-bromo isomer is highly valuable because the C7-Br bond is electronically activated for cross-coupling, more so than the C5 position in many catalytic systems.

Synthetic Versatility (The "Handle" Concept)

The 7-bromo group is rarely the final pharmacophore. Instead, it is the linchpin for diversity:

  • Suzuki-Miyaura Coupling: Replaces Br with aryl/heteroaryl groups (e.g., Pyridine, Pyrimidine) to target DNA Gyrase B .

  • Mizoroki-Heck Reaction: Replaces Br with alkenyl groups to target RXRα (Retinoid X Receptor).

Key Biological Domains

Antimicrobial: DNA Gyrase B (GyrB) & ParE Inhibition

The most authoritative data on 7-bromobenzothiazoles comes from their use as precursors for dual-targeting antibacterial agents.

  • Mechanism: Bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit) contain an ATP-binding pocket.

  • Role of 7-Substitution: Unsubstituted benzothiazoles bind weakly. However, replacing the 7-bromo group with a pyridine-2-yl or pyrimidine moiety creates a "tail" that extends into the solvent-exposed region or a specific hydrophobic sub-pocket of the ATPase domain.

  • Data Highlight:

    • Compound: N-(5-Benzyloxy-7-(pyridin-2-yl)benzothiazol-2-yl)-N'-ethylurea.

    • Activity:

      
       against GyrB ATPase.[1][2]
      
    • Outcome: Potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Anticancer: RXRα Antagonists

Retinoid X Receptor alpha (RXRα) is a nuclear receptor involved in cell proliferation.

  • Targeting Strategy: 7-bromo-1,3-benzothiazole is used as the starting material to synthesize "Type A" benzothiazole derivatives via Heck coupling with 2-methylbut-3-enoic acid.

  • Mechanism: The resulting 7-alkenyl side chain disrupts the helix 12 (H12) conformation of the receptor, acting as an antagonist.

  • Comparative SAR: Studies show that substituents at the 7-position are critical for this antagonist activity, whereas 6-substituted analogs often act as agonists or have reduced potency.

Anti-inflammatory (Negative SAR)

It is crucial to note where this scaffold fails. In studies of indole-benzothiazole hybrids:

  • Observation: 7-bromoindolyl-benzothiazoles showed lower anti-inflammatory activity compared to their 5-chloro analogs.

  • Insight: This suggests that for anti-inflammatory targets (likely COX-1/2), the steric bulk at position 7 may interfere with binding, or the halogen bond capability of bromine is not optimally positioned.

Visualizing the Science

Synthesis & Derivatization Pathway

This diagram illustrates the critical divergence in synthesis and the utility of the 7-bromo handle.

SynthesisPath Start 3-Bromoaniline Thiourea 3-Bromophenylthiourea Start->Thiourea PhNCS Cyclization Oxidative Cyclization (Br2 or SOCl2) Thiourea->Cyclization Isomer5 5-Bromo-2-aminobenzothiazole (Major Isomer) Cyclization->Isomer5 Cyclization at C6 Isomer7 7-Bromo-2-aminobenzothiazole (Target Scaffold) Cyclization->Isomer7 Cyclization at C2 (Steric Strain) Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Isomer7->Coupling Functionalization Prod_Gyrase 7-(Pyridin-2-yl) Derivative (GyrB Inhibitor) Coupling->Prod_Gyrase Ar-B(OH)2 Prod_RXR 7-Alkenyl Derivative (RXRα Antagonist) Coupling->Prod_RXR Alkene

Caption: Divergent synthesis showing the isolation of the 7-bromo scaffold and its transformation into bioactive agents.

Mechanism of Action: Gyrase B Inhibition

The following logic flow details how the 7-substituted derivative disrupts bacterial replication.

MOA Drug 7-Substituted Benzothiazole Urea Target Bacterial DNA Gyrase (GyrB) Drug->Target Binding Competitive Binding at ATP Site Target->Binding Interaction 7-Substituent occupies hydrophobic sub-pocket Binding->Interaction Steric Fit Effect Inhibition of ATPase Activity Interaction->Effect Outcome Bacterial Cell Death (Replication Arrest) Effect->Outcome

Caption: Mechanism by which 7-substituted benzothiazoles inhibit bacterial DNA replication.

Experimental Protocols

Protocol: Suzuki Coupling at C7 Position

This protocol validates the reactivity of the 7-bromo handle.

Reagents:

  • 7-Bromo-2-aminobenzothiazole (1.0 equiv)

  • Phenylboronic acid derivative (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • Dioxane/Ethanol (3:1)

Procedure:

  • Degassing: Dissolve the 7-bromo substrate in Dioxane/Ethanol. Sparge with argon for 15 minutes. (Critical: Oxygen poisons the Pd catalyst).

  • Addition: Add the boronic acid, base, and catalyst under an argon stream.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool to RT, filter through Celite to remove Palladium black. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

    • Note: The 7-substituted product usually has a significantly different Rf than the starting material due to the loss of the heavy bromine atom and addition of the aryl group.

Protocol: Gyrase B ATPase Assay (In Vitro)

To verify biological activity of the synthesized derivative.

  • System: Use a coupled enzyme assay (Pyruvate Kinase/Lactate Dehydrogenase) where ATP hydrolysis is linked to NADH oxidation.

  • Setup: Incubate recombinant S. aureus GyrB domain with the test compound (0.01 – 100

    
    ) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM 
    
    
    
    ).
  • Initiation: Add ATP (1 mM final concentration).

  • Readout: Monitor the decrease in absorbance at 340 nm (NADH depletion) over 30 minutes at 25°C.

  • Calculation:

    
     is calculated by plotting % inhibition vs. log[concentration].
    

Summary of Quantitative Activity (SAR)

Compound Class7-Position SubstituentTargetActivity MetricNotes
Precursor Bromine (-Br)GenericLow/InactiveUsed as intermediate.[3]
Antibacterial Pyridin-2-ylGyrB (ATPase)

High potency; dual targeting of GyrB/ParE.
Anticancer 2-methylbut-2-enoic acidRXRαAntagonistInduces mitotic arrest in cancer cells.
Anti-inflammatory Indole moietyCOX/LOXLow ActivityLess active than 5-chloro analogs (Steric clash?).

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC (NIH). Describes the synthesis and separation of 5- and 7-bromo isomers. Link

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC (NIH). Details the use of 7-bromo derivatives to create GyrB inhibitors.[3] Link

  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists. PMC (NIH). Establishes the 7-bromo scaffold as a precursor for RXRα antagonists. Link

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. Review of urea derivatives including 7-substituted variants. Link

  • Benzothiazole, 7-bromo- Synthesis. ChemicalBook. Specific synthetic routes for the 7-bromo intermediate. Link

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

An Application Note and Synthesis Protocol for: 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine The 1,3-benzothiazole nucleus, particularly when substituted at the 2-position with an amino group, represents a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for: 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

The 1,3-benzothiazole nucleus, particularly when substituted at the 2-position with an amino group, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The specific substitution pattern on the fused benzene ring allows for fine-tuning of the molecule's physicochemical properties and biological targets. The title compound, 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine, incorporates a halogen atom (bromine) and an electron-donating methoxy group, which are common modulators of bioactivity. This guide provides a detailed, reliable, and mechanistically grounded protocol for the synthesis of this important heterocyclic compound, designed for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy: The Hugershoff Reaction

The most direct and widely employed method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of an appropriate N-arylthiourea, a reaction pioneered by Hugershoff.[3][4] This strategy involves a one-pot reaction of a substituted aniline with a thiocyanate salt and an oxidizing agent, typically bromine, in an acidic medium.[5] The reaction proceeds through an in situ formation of an N-arylthiourea intermediate, which then undergoes electrophilic cyclization to yield the desired benzothiazole.

For the synthesis of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine, the logical starting precursor is 3-bromo-6-methoxyaniline . The substituent positions on the aniline ring directly correlate to the final positions on the benzothiazole core, as illustrated below.

Overall Reaction Scheme

Synthesis_Workflow Aniline 3-bromo-6-methoxyaniline Reagents + KSCN, Br2 (in Glacial Acetic Acid) Intermediate Intermediate: N-(3-bromo-6-methoxyphenyl)thiourea Aniline->Intermediate Step 1: Thiourea formation Product Product: 7-Bromo-4-methoxy- 1,3-benzothiazol-2-amine Intermediate->Product Step 2: Oxidative Cyclization

Sources

Application

Solubility of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine in DMSO and methanol

< Application Notes & Protocols: A Guide to the Solubility of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine in DMSO and Methanol For Researchers, Scientists, and Drug Development Professionals Abstract This document provide...

Author: BenchChem Technical Support Team. Date: February 2026

< Application Notes & Protocols: A Guide to the Solubility of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on determining the solubility of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine, a compound of interest in contemporary drug discovery, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present a detailed thermodynamic solubility protocol using the shake-flask method, discuss the theoretical underpinnings of its solubility based on molecular structure, and offer guidance for accurate data interpretation. This guide is intended to equip researchers with the necessary framework to robustly assess the solubility of this and similar benzothiazole derivatives, a critical parameter for successful drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic agent from the laboratory bench to clinical application is fraught with challenges, many of which are dictated by the compound's fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a primary determinant of a drug's ultimate success.[1] Poor solubility can lead to a cascade of downstream issues, including unreliable results in in vitro assays, diminished bioavailability, and difficulties in formulation.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvent systems are imperative during the early stages of drug discovery and lead optimization.[2]

7-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class. This structural motif is of significant interest in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives. While specific data on 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine is not extensively available in public literature, the general characteristics of 2-aminobenzothiazoles suggest a hydrophobic core with some capacity for hydrogen bonding through the amine group.[3] The presence of a bromine atom is expected to decrease its polarity, while the methoxy group may have a more complex influence on its solubility profile.

This guide focuses on two solvents of paramount importance in the pharmaceutical sciences:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is widely utilized in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4][5][6] It is a standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[4][5]

  • Methanol: As a polar protic solvent, methanol is frequently employed in various stages of chemical synthesis, purification, and analysis.[7][8][9][10] Its ability to act as both a hydrogen bond donor and acceptor gives it unique solvating properties.

By providing a detailed protocol and theoretical context, this document aims to facilitate the accurate and reproducible determination of the solubility of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine in these key solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[11] This adage is rooted in the thermodynamics of dissolution, which is governed by the interplay of enthalpy (ΔH) and entropy (ΔS) changes.[12][13] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Interactions at Play:

The molecular structure of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine suggests the following potential interactions with DMSO and methanol:

  • Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms within the benzothiazole ring and the methoxy group can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The molecule possesses several polar bonds, leading to a net dipole moment that can interact with the dipoles of the solvent molecules.

  • Van der Waals Forces: These non-specific interactions will be present between the hydrophobic regions of the benzothiazole core and the nonpolar parts of the solvent molecules.

cluster_solute 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine cluster_dmso DMSO cluster_methanol Methanol Solute Benzothiazole Core (Hydrophobic) -NH2 (H-bond donor) -OCH3 (H-bond acceptor) -Br (Electron Withdrawing) DMSO S=O (Strong H-bond acceptor) Polar Aprotic Solute->DMSO Strong H-bonding (NH2 -> S=O) Dipole-Dipole Methanol -OH (H-bond donor/acceptor) Polar Protic Solute->Methanol H-bonding (NH2 <-> OH) Dipole-Dipole

Caption: Predicted molecular interactions between the solute and solvents.

Expected Solubility Profile:

  • In DMSO: Given DMSO's strong hydrogen bond accepting character and its ability to solvate a wide range of compounds, it is anticipated that 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine will exhibit high solubility in this solvent.[4][5][6]

  • In Methanol: Methanol, being a polar protic solvent, can engage in hydrogen bonding with the solute.[7][8][10] However, the overall solubility may be lower than in DMSO due to the more structured hydrogen-bonding network of methanol itself, which must be disrupted to accommodate the solute molecule.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[14][15] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

A 1. Preparation of Saturated Solution B Add excess 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine to a known volume of solvent (DMSO or Methanol) in a sealed vial. A->B C 2. Equilibration D Agitate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. C->D E 3. Phase Separation F Centrifuge the suspension at high speed to pellet the undissolved solid. E->F G 4. Sample Dilution & Analysis H Carefully remove an aliquot of the supernatant and dilute with an appropriate mobile phase. G->H I Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). H->I J 5. Data Calculation K Calculate the solubility based on the measured concentration and the dilution factor. J->K

Caption: Workflow for thermodynamic solubility determination.

Materials and Equipment
  • 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine (solid, >98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Methanol, HPLC grade, ≥99.9%

  • Analytical balance (readable to 0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Procedure
  • Preparation of Saturated Solutions: a. Weigh an excess amount of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine (e.g., 5-10 mg) and transfer it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. b. Accurately add a known volume of the solvent (e.g., 1.0 mL of DMSO or methanol) to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials at a moderate speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation: a. After equilibration, visually inspect the vials to confirm the presence of undissolved solid. b. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sample Preparation for Analysis: a. Carefully withdraw a small aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. b. Immediately dilute the aliquot with a suitable mobile phase in a volumetric flask to a concentration within the linear range of the analytical method. A serial dilution may be necessary, especially for the DMSO samples.

  • Quantification by HPLC-UV: a. Prepare a series of calibration standards of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine in the same mobile phase used for dilution. b. Analyze the calibration standards and the diluted samples by HPLC-UV. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility: a. Calculate the solubility (in mg/mL or mM) using the following formula: Solubility = (Concentration from HPLC) x (Dilution Factor)

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

Table 1: Thermodynamic Solubility of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine at 25°C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard DeviationMolar Solubility (M)
DMSO
Methanol

Interpreting the Results:

  • Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility.[16][17][18] The protocol described here measures thermodynamic solubility, which represents the true equilibrium state. Kinetic solubility, often measured in high-throughput settings, can yield higher, but metastable, values.[16][17][18][19]

  • Impact of Temperature: Solubility is generally temperature-dependent.[20] For most solids, solubility increases with temperature.[20][21] If the intended application involves different temperatures, it is advisable to determine the solubility at those specific conditions.

  • Solvent Purity: The purity of the solvents and the compound is critical for obtaining accurate results. Water content in the solvents, in particular, can significantly impact the solubility of hydrophobic compounds.

Conclusion

The solubility of a drug candidate is a fundamental property that dictates its developability. This guide provides a robust framework for the experimental determination of the solubility of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine in DMSO and methanol. By combining a detailed, self-validating protocol with an understanding of the underlying molecular interactions, researchers can generate high-quality, reliable data to inform critical decisions in the drug discovery and development process.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Wikipedia. Dimethyl sulfoxide.
  • European Journal of Pharmaceutical Sciences. (2012, October 9).
  • Pharma Excipients. (n.d.).
  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Fisher Scientific. (n.d.). Methanol.
  • BOC Sciences. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • American Chemical Society. (2013, March 11). Methanol.
  • ChemicalSafetyFacts.org. (2022, October 14). Methanol.
  • BYJU'S. (n.d.). Solvent Examples.
  • Wikipedia. Solubility.
  • MDPI. (n.d.).
  • Chem LibreTexts. (n.d.). Factors affecting solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions.
  • Chem LibreTexts. (n.d.). Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Quora. (2018, September 12). Why is methanol used as a first solvent?.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • AAT Bioquest. (2022, April 18).
  • Lund University Publications. (n.d.).
  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.
  • Fountainhead Press. (n.d.).
  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PMC. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubChem. 7-Bromo-4-methoxy-2-(morpholin-4-yl)benzothiazole.
  • SynHet. 4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine 2hbr.
  • BLDpharm. 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
  • Sigma-Aldrich. 7-bromo-4-methylbenzo[d]thiazol-2-amine.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Solvents.
  • ChemicalBook. (2025, December 25). 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-.
  • National Analytical Corporation. 2-Amino-4-bromo-7 -fluorobenzothiazole.
  • Chemical Synthesis Database. (2025, May 20). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine.
  • PubChemLite. 7-bromo-2,1-benzothiazole (C7H4BrNS).
  • Thoreauchem. 7-bromo-4-methoxy-1,3-benzothiazol-2-amine-383865-53-0.
  • MDPI. 4-(7-Bromobenzo[d][4][16][17]thiadiazol-4-yl)morpholine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Profile of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Introduction Welcome to the technical support hub for 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine . This guide addresses the stability of this specific pharmacophore in acidic media.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine . This guide addresses the stability of this specific pharmacophore in acidic media.

As researchers, you often encounter solubility challenges with benzothiazoles. While acidification is a common strategy to improve solubility, it introduces specific risks regarding the 4-methoxy ether linkage and the 2-amino functionality. This guide distinguishes between reversible protonation (desired) and irreversible degradation (undesired), providing you with the mechanistic insights to design robust experiments.

Module 1: Chemical Behavior in Acid (The "Why")

To troubleshoot effectively, you must understand the competing kinetic and thermodynamic processes occurring in your flask.

The Primary Event: Protonation (Reversible)

The 2-aminobenzothiazole core is a weak base. In dilute acids (e.g., 0.1 N HCl), the endocyclic nitrogen (N3) is the primary site of protonation, followed by the exocyclic amino group.

  • Observation: The compound dissolves.[1]

  • Mechanism: Formation of the hydrochloride salt.

  • Outcome: Stable. This is a physical change, not a chemical degradation.

The Secondary Risk: Ether Cleavage (Irreversible)

The 4-methoxy group is electronically activated by the benzene ring. While stable in dilute HCl or H₂SO₄, it is susceptible to cleavage in the presence of strong nucleophilic acids (HBr, HI) or Lewis acids (BBr₃), leading to the formation of the corresponding phenol (4-hydroxy analogue).

The Tertiary Risk: Hydrolysis (Irreversible)

Under vigorous conditions (high temperature >80°C, concentrated acid), the 2-amino group can undergo hydrolysis to form the 2-hydroxybenzothiazole (often existing as the benzothiazolinone tautomer). This reaction is generally slow due to the resonance stabilization of the guanidine-like system in the benzothiazole ring.

Module 2: Visualizing Reactivity

The following diagram maps the stability landscape. Use this to predict the fate of your molecule based on your experimental conditions.

StabilityPathways cluster_legend Condition Severity Compound 7-Bromo-4-methoxy- 1,3-benzothiazol-2-amine (Neutral Solid) Salt Protonated Salt (Soluble Species) Compound->Salt Dilute Acid (HCl/H2SO4) RT to 40°C Salt->Compound Neutralization (NaOH) Demethylated 4-Hydroxy Analogue (Degradant A) Salt->Demethylated HBr, HI, or Lewis Acids (Ether Cleavage) Hydrolyzed 2-Hydroxy/One Analogue (Degradant B) Salt->Hydrolyzed Conc. Acid + Reflux (>80°C, prolonged) Safe Safe Zone Danger Danger Zone

Figure 1: Reaction pathways of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine in acidic media. Green paths indicate reversible physical changes; red paths indicate irreversible chemical degradation.

Module 3: Troubleshooting Guides

Scenario A: "My LC-MS retention time shifted after dissolving in acid."

Diagnosis: Likely Salt Formation , not degradation.

  • The Science: Protonation changes the polarity and hydrodynamic radius of the molecule. In reverse-phase HPLC, the protonated species (if the mobile phase is acidic) or the free base (if the column buffers it) will elute differently.

  • Verification: Neutralize a small aliquot with ammonium hydroxide and re-inject. If the peak returns to the original RT, the molecule is stable.

Scenario B: "I see a new impurity peak (RRT ~0.8) and the solution turned yellow."

Diagnosis: Potential Demethylation (Loss of Methyl Group).

  • The Cause: Did you use Hydrobromic Acid (HBr) or heat the sample in concentrated HCl?

  • The Mechanism: Acid-catalyzed cleavage of the aryl methyl ether.

  • Solution: Switch to non-nucleophilic acids like Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄) for solubility studies. Avoid halides at high temperatures.

Scenario C: "The compound precipitated when I added it to my assay buffer (pH 7.4)."

Diagnosis: Solubility Crash (pKa Mismatch).

  • The Science: The compound is a weak base. In your stock solution (pH < 2), it is ionized and soluble. Upon addition to a neutral buffer (pH 7.4), it deprotonates back to the neutral, hydrophobic free base.

  • Solution: Pre-dissolve in DMSO (up to 20 mM) before diluting into the buffer, or ensure the final concentration is below the thermodynamic solubility limit of the neutral species (< 50 µM typically for this scaffold).

Module 4: Experimental Protocols

Protocol 1: Acid Stability Stress Test

Use this protocol to validate the compound's integrity before running long-term acidic reactions.

Materials:

  • 1N HCl

  • 1N H₂SO₄

  • Acetonitrile (HPLC grade)

  • Water bath at 60°C

Workflow:

  • Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile (Stock).

  • Dosing:

    • Vial A (Control): 100 µL Stock + 900 µL Water.

    • Vial B (Test): 100 µL Stock + 900 µL 1N HCl.

    • Vial C (Counter-ion Check): 100 µL Stock + 900 µL 1N H₂SO₄.

  • Incubation: Incubate Vial B and C at 60°C for 4 hours. Keep Vial A at Room Temperature.

  • Analysis: Dilute all vials 1:1 with Acetonitrile and analyze via HPLC (Method below).

Acceptance Criteria:

Parameter Limit Interpretation
Purity Drop < 2.0% Stable. Suitable for acidic synthesis/formulation.

| Purity Drop | > 5.0% | Unstable. Check for hydrolysis (M-17 or M+1) or demethylation (M-14). |

Protocol 2: Recommended HPLC Method

Designed to separate the parent from potential hydrolyzed/demethylated degradants.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (phenol detection).

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a reductive amination reaction with NaCNBH₃ and Acetic Acid? A: Yes. The 2-aminobenzothiazole ring is stable to weak acids like acetic acid. However, be cautious if using Zinc/HCl (Clemmensen conditions) or catalytic hydrogenation, as the 7-Bromo group is susceptible to hydrodebromination (loss of bromine) under reductive conditions.

Q2: Is the compound stable in Trifluoroacetic Acid (TFA)? A: Yes, generally. TFA is a strong acid but a poor nucleophile.[2] It will protonate the amine but typically will not cleave the methoxy ether at room temperature. It is suitable for LC-MS mobile phases or deprotection steps.

Q3: How should I store the acidified stock solution? A: Do not store it. Acidic solutions can slowly promote hydrolysis over weeks. Prepare fresh. If storage is mandatory, freeze at -20°C to arrest kinetic degradation.

References

  • General Stability of Benzothiazoles

    • Lafzi, F., et al. (2021).[3] Design, synthesis, antimicrobial evaluation, and molecular docking of novel chiral urea/thiourea derivatives bearing indole, benzimidazole, and benzothiazole scaffolds.[3] Journal of Molecular Structure.[3]

    • Note: Establishes the robustness of the 2-aminobenzothiazole scaffold under standard synthetic conditions.
  • Ether Cleavage Mechanisms

    • Farmer, S., & Kennepohl, D. (2024). Reactions of Ethers - Acidic Cleavage.[2] Chemistry LibreTexts.[2]

    • Note: Authoritative grounding on why HBr/HI poses a risk to the 4-methoxy group while HCl/H2SO4 is generally safe.
  • Hydrolysis of 2-Aminobenzothiazoles

    • Catalytic derivatization of 2-Aminobenzo[d]thiazole. (2021). Semantic Scholar.

    • Note: Documents the conditions (high temp/strong acid) required to force hydrolysis to the 2-hydroxy derivative, validating the claim of stability under mild conditions.
  • Compound Specific Data (Analogues)

    • PubChem. 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

    • Sigma-Aldrich. 4-Bromo-1,3-benzothiazol-2-amine (Analogue Stability Data).

Sources

Optimization

Technical Support Center: TLC Visualization for 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the thin-layer chromatography (TLC) visualization of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the thin-layer chromatography (TLC) visualization of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine. Moving beyond simple protocols, this document explains the chemical principles behind each technique and offers robust troubleshooting solutions to common experimental challenges.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of the target molecule and how they dictate the optimal visualization strategies.

Q1: What are the key structural features of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine that influence its TLC visualization?

A1: The visualization strategy for this compound is directly informed by two critical structural features:

  • The Conjugated Benzothiazole Core: The fused aromatic and thiazole rings create a highly conjugated system. Molecules with such systems typically absorb ultraviolet (UV) light strongly, making them ideal candidates for visualization by UV lamp.[1][2][3]

  • The Primary Aromatic Amine (-NH₂): The presence of a primary amine group provides a reactive handle for specific chemical derivatization. This allows for the use of color-forming reagents (stains) that are highly sensitive and selective for amines.[4][5]

Q2: What is the recommended first-line visualization technique for this compound and why?

A2: The primary, and most recommended, first-line technique is UV irradiation at 254 nm . The rationale is threefold:

  • Non-Destructive: It does not chemically alter the compound, allowing the same TLC plate to be subjected to further staining techniques if necessary.[6][7]

  • High Sensitivity: The conjugated benzothiazole system is expected to have strong UV absorbance, leading to high sensitivity.[2][8] A dark spot will appear where the compound quenches the fluorescence of the TLC plate's indicator.[7]

  • Speed and Simplicity: It is the fastest and simplest method, requiring no chemical preparation.[9]

Section 2: Step-by-Step Visualization Protocols

These protocols provide detailed, field-tested methodologies for visualizing 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine on a standard silica gel TLC plate.

Protocol 2.1: Non-Destructive Visualization: UV Light (254 nm)

This should always be the first method attempted after eluting and drying the TLC plate.

Principle: The TLC plate contains a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave (254 nm) UV light. The aromatic benzothiazole core of the analyte absorbs this UV light, preventing the indicator below it from fluorescing. This results in a dark spot on a green background.[6][7]

Procedure:

  • After developing the TLC plate, remove it from the chamber and mark the solvent front with a pencil.

  • Allow the solvent to fully evaporate from the plate in a fume hood. Residual solvent can interfere with visualization.

  • Place the dried plate under a short-wave UV lamp (254 nm).

  • Observe the plate for dark spots against the fluorescent green background.

  • Lightly circle any visible spots with a pencil, as they will disappear once the UV lamp is removed.[7]

Protocol 2.2: Semi-Destructive Visualization: Iodine Vapor

A good general-purpose method if UV visualization is inconclusive or requires confirmation.

Principle: Iodine vapor is a mild oxidizing agent that forms colored complexes (typically yellow to brown) with many organic compounds, particularly those with aromatic rings or sites of unsaturation.[6][10]

Procedure:

  • Prepare an iodine chamber by placing a few crystals of solid iodine into a sealed chamber (a wide-mouthed jar with a lid works well). Adding a small amount of silica gel can help create a more uniform vapor environment.[6]

  • Place the dried TLC plate into the chamber using forceps and seal it.

  • Allow the plate to remain in the chamber until yellow-brown spots appear. This can take anywhere from a few seconds to several minutes.

  • Remove the plate and immediately circle the spots with a pencil. Note: Iodine stains are often transient and will fade over time as the iodine sublimes off the plate.[11][12]

Protocol 2.3: Destructive Staining (High Specificity): Ninhydrin Stain

This is a highly sensitive and specific stain for detecting the primary amine group on the molecule.

Principle: Ninhydrin reacts with primary amines to produce a highly colored conjugate known as Ruhemann's purple. This reaction is very specific and sensitive, often detecting microgram quantities of the analyte.[4][5]

Procedure:

  • Stain Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[12] Store in a dark, sealed bottle.

  • After UV visualization, dip the dried TLC plate quickly and evenly into the ninhydrin solution using forceps.

  • Allow the excess stain to drip off.

  • Gently heat the plate with a heat gun or on a hot plate (approx. 110-120°C) for several minutes until purple or pink spots appear.[4]

  • The resulting spots are stable.

Protocol 2.4: Destructive Staining (General Purpose): Potassium Permanganate (KMnO₄) Stain

This is a strong oxidizing stain useful for visualizing a wide range of organic compounds.

Principle: Potassium permanganate (KMnO₄) is a strong oxidizing agent. It will react with any oxidizable functional group, including the amine and potentially other parts of the benzothiazole ring system. The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in a yellow-to-brown spot on a purple or pink background.[5][11]

Procedure:

  • Stain Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water.[10] This basic solution is stable for several weeks when stored in the dark.

  • Dip the dried TLC plate into the stain solution.

  • Wipe the back of the plate to remove excess stain.

  • Spots corresponding to oxidizable compounds will appear immediately as yellow or brown areas on the purple background. Gentle heating can sometimes intensify the spots.[12]

Section 3: Data Interpretation & Workflow

The choice of visualization technique can impact the data obtained. The following table summarizes the expected outcomes.

Visualization MethodPrincipleExpected Appearance of AnalyteSensitivityKey Considerations
UV Light (254 nm) UV absorbance / Fluorescence quenchingDark spot on a green backgroundHighNon-destructive; ideal first choice.[7]
Iodine Vapor Complex formationYellow to brown spotModerateSemi-destructive; spots fade over time.[6]
Ninhydrin Stain Reaction with primary aminePurple or pink spotVery HighDestructive; highly specific for the amine group.[4][5]
KMnO₄ Stain OxidationYellow/brown spot on purple backgroundHighDestructive; general stain for oxidizable groups.[11]

Recommended TLC Visualization Workflow

The following diagram outlines the logical progression for visualizing 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

TLC_Workflow start Develop & Dry TLC Plate uv Visualize under UV Light (254 nm) start->uv uv_ok Spot Visible? Circle with Pencil uv->uv_ok iodine Use Iodine Chamber uv_ok->iodine No / Confirmation Needed analysis Final Analysis (Calculate Rf) uv_ok->analysis Yes stain Use Chemical Stain (e.g., Ninhydrin) iodine->stain No Spot / Further Confirmation iodine->analysis Spot Visible stain->analysis

Caption: Recommended workflow for TLC visualization.

Section 4: Troubleshooting Guide

This Q&A section addresses common problems encountered during the TLC analysis of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine.

Q: My spot is streaking vertically instead of forming a tight circle. What's wrong?

A: Streaking is a common issue with amine-containing compounds on silica gel.

  • Cause 1: Sample Overload. You may have spotted too much material on the baseline.[13][14]

    • Solution: Dilute your sample and re-spot a smaller amount.

  • Cause 2: Strong Interaction with Silica. The basic amine group can interact strongly with the acidic silica gel, causing it to "drag" during elution.[15]

    • Solution: Add a small amount of a basic modifier to your eluting solvent. Typically, 0.1-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined spots.[15]

Q: I can't see any spots under the UV lamp, but I'm sure my compound is there. What should I do?

A: While unlikely for this structure, several factors could be at play.

  • Cause 1: Insufficient Concentration. The amount of compound on the plate may be below the detection limit of the UV lamp.[13]

    • Solution: Try spotting a more concentrated sample or co-spotting (spotting multiple times in the same location, allowing the solvent to dry in between).

  • Cause 2: Equipment Malfunction. Ensure your UV lamp is functioning correctly.

  • Solution Workflow: If you have confirmed the sample is concentrated enough, proceed directly to a sensitive chemical stain. The KMnO₄ stain is an excellent general-purpose choice, while the ninhydrin stain is highly specific for your compound's amine group.[12]

Q: The spot I circled under UV is a different size than the spot that appeared with the ninhydrin stain. Why?

A: This is an excellent observation that can provide valuable information.

  • Possible Reason: This discrepancy may indicate the presence of an impurity. For example, you could have a UV-active impurity that lacks a primary amine group. This impurity would appear under UV light but would not react with the ninhydrin stain. Conversely, a non-UV active, amine-containing impurity would only be visible after staining. This highlights the power of using multiple visualization techniques.[6]

TLC Troubleshooting Logic

This diagram provides a decision-making framework for resolving common TLC issues.

Troubleshooting cluster_streak Troubleshooting Streaking cluster_no_spot Troubleshooting Visibility cluster_uneven Troubleshooting Elution problem Observed Problem streak Streaking Spot no_spot No Spot Visible uneven Uneven Solvent Front cause_streak1 Sample Overloaded streak->cause_streak1 cause_streak2 Basic Compound on Acidic Silica streak->cause_streak2 cause_no_spot1 Low Concentration no_spot->cause_no_spot1 cause_no_spot2 Compound Not UV-Active or Stain-Reactive no_spot->cause_no_spot2 cause_uneven Plate Touching Chamber Wall or Damaged Plate Edge uneven->cause_uneven sol_streak1 Dilute Sample & Re-spot cause_streak1->sol_streak1 sol_streak2 Add 0.5% Triethylamine to Eluent cause_streak2->sol_streak2 sol_no_spot1 Concentrate Sample or Multi-spot cause_no_spot1->sol_no_spot1 sol_no_spot2 Use a Different, More General Stain (e.g., PMA) cause_no_spot2->sol_no_spot2 sol_uneven Ensure Plate is Centered & Not Damaged cause_uneven->sol_uneven

Caption: A decision tree for common TLC troubleshooting scenarios.

References

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Structural Validation: 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Executive Summary & Application Context 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a critical intermediate in the synthesis of advanced riluzole analogs and bioactive benzothiazole scaffolds. In drug development, veri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

7-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a critical intermediate in the synthesis of advanced riluzole analogs and bioactive benzothiazole scaffolds. In drug development, verifying the position of the bromine atom is the primary analytical challenge.

The synthesis typically involves the electrophilic bromination of 4-methoxy-1,3-benzothiazol-2-amine . Due to the competing directing effects of the 4-methoxy group (ortho/para director) and the heterocyclic ring current, reaction mixtures often contain regioisomeric impurities, specifically the 6-bromo isomer.

This guide provides a definitive protocol to distinguish the target 7-bromo compound from its 6-bromo regioisomer using 1H NMR. The methodology relies on spin-spin coupling analysis (J-values) rather than chemical shift alone, providing a self-validating structural confirmation.

Experimental Protocol

Sample Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) is required. Benzothiazole-2-amines exhibit poor solubility in CDCl3, and the amino protons (

    
    ) often broaden or disappear due to exchange in chloroform.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16–32 (sufficient S/N ratio).

  • Spectral Width: -2 to 14 ppm.

Structural Analysis & Comparison

The Core Challenge: Regioisomer Differentiation

The primary task is to confirm that bromination occurred at the C7 position (Target) rather than the C6 position (Impurity).

Comparative Spectral Data (DMSO-d6)
FeatureTarget: 7-Bromo-4-OMe Alternative: 6-Bromo-4-OMe Precursor: 4-OMe (No Br)
Aromatic System AB System (Doublets) AX System (Meta-Singlets) ABC System (Triplet/Doublets)
Coupling (J)

(Ortho)

(Meta)

(Ortho)
Protons Present H5, H6 H5, H7 H5, H6, H7
Methoxy (-OMe) Singlet (~3.9 ppm)Singlet (~3.9 ppm)Singlet (~3.86 ppm)
Amine (-NH2) Broad Singlet (~7.6 ppm)Broad Singlet (~7.6 ppm)Broad Singlet (~7.5 ppm)
Detailed Assignments
1. The Methoxy Handle (Internal Standard)
  • Signal: Sharp singlet (

    
     ppm).
    
  • diagnostic Value: Confirms the integrity of the 4-position. If this signal is split or shifted significantly (>0.5 ppm), suspect ring degradation or N-alkylation.

2. The Aromatic Region (The "Fingerprint")

This is the Go/No-Go decision point.

  • Scenario A: The Target (7-Bromo)

    • Bromine at C7 blocks that position.

    • Remaining protons are at C5 and C6 .

    • These protons are adjacent (ortho) .

    • Observed Pattern: Two distinct doublets with a large coupling constant (

      
      ).
      
    • Chemical Shift Logic: H5 is ortho to the electron-donating OMe group, appearing upfield (shielded). H6 is ortho to the withdrawing Bromine, appearing downfield.

  • Scenario B: The Impurity (6-Bromo)

    • Bromine at C6 blocks that position.

    • Remaining protons are at C5 and C7 .

    • These protons are separated by a carbon (meta ).

    • Observed Pattern: Two "singlets" (or very tight doublets) with a small coupling constant (

      
      ).
      
Visualizing the Decision Logic

NMR_Logic Start Crude Product Analysis (DMSO-d6) Check_Arom Inspect Aromatic Region (7.0 - 8.0 ppm) Start->Check_Arom Decision Coupling Pattern? Check_Arom->Decision Ortho Two Doublets J = 8.5 Hz Decision->Ortho Ortho Coupling Meta Two Singlets/Small Doublets J = 2.0 Hz Decision->Meta Meta Coupling ABC Triplet + 2 Doublets (3H Integration) Decision->ABC Complex Result_Target CONFIRMED 7-Bromo Isomer (H5/H6 Adjacent) Ortho->Result_Target Result_Impurity REJECT 6-Bromo Isomer (H5/H7 Separated) Meta->Result_Impurity Result_Start REJECT Unreacted Starting Material ABC->Result_Start

Figure 1: Decision tree for validating the regiochemistry of brominated 4-methoxybenzothiazoles.

Mechanistic Pathway & Impurity Formation

Understanding why the 6-bromo impurity forms aids in optimizing the synthesis. The 4-methoxy group is an ortho, para-director. However, the "para" position relative to the methoxy is C7. The "ortho" position is C5.

The nitrogen of the thiazole ring also exerts directing effects. In acidic bromination media (e.g., NBS/AcOH), the protonation of the thiazole nitrogen can alter the electronic landscape, occasionally favoring the C6 position if the C7 position is sterically hindered or if the reaction is under thermodynamic control.

Synthesis_Path Precursor 4-Methoxy-1,3-benzothiazol-2-amine (Starting Material) Reaction Bromination (NBS or Br2) Precursor->Reaction Target 7-Bromo Isomer (Major Product) Directing: 4-OMe (para) Reaction->Target Kinetic Favored Impurity 6-Bromo Isomer (Minor Impurity) Directing: Electronic Comp. Reaction->Impurity Side Reaction

Figure 2: Electrophilic substitution pathway showing the divergence between the target 7-bromo compound and the 6-bromo impurity.

References

  • Sigma-Aldrich. 2-Amino-4-methoxybenzothiazole Product Specification & NMR. Retrieved from

  • ChemicalBook. 2-Amino-6-methoxybenzothiazole 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (PMC). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. (Context on isomeric differentiation). Retrieved from

  • Beilstein Journals. Regioselective bromination of phenols and heterocycles. (Supporting Info on bromination patterns). Retrieved from

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-methoxy-1,3-benzothiazol-2-amine
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Reactant of Route 2
7-Bromo-4-methoxy-1,3-benzothiazol-2-amine
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